
1-(2-Fluoro-5-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Fluoro-5-(methylthio)phenyl)propan-2-one is a useful research compound. Its molecular formula is C10H11FOS and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Fluoro-5-(methylthio)phenyl)propan-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a fluorine atom and a methylthio group on the phenyl ring significantly influences its reactivity and interaction with biological systems.
Chemical Structure and Properties
The molecular formula for this compound is C11H13FOS. The compound features:
- A fluorine atom at the ortho position, which can enhance lipophilicity and influence binding interactions.
- A methylthio group , which may play a role in electron donation and steric effects.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Anticancer Activity
Studies indicate that derivatives of this compound exhibit promising anticancer properties. In particular, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including:
- A549 (lung cancer)
- HepG2 (liver cancer)
- SGC-7901 (gastric cancer)
For example, a related compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, suggesting that modifications to the methylthio and fluorine substituents could enhance activity against these cell lines .
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets involved in cell signaling pathways. For instance, compounds featuring similar functional groups have been shown to modulate pathways associated with apoptosis and cell cycle regulation.
Study 1: In Vitro Characterization
In a study assessing the differentiation-inducing properties of small molecules on acute myeloid leukemia (AML) cells, derivatives similar to this compound were evaluated. The results indicated that modifications at the para position could retain or enhance activity, with some compounds showing up to a tenfold increase in potency compared to baseline controls .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) analysis highlighted how varying the substituents on the phenyl ring influenced biological activity. Notably, the presence of electron-withdrawing groups like fluorine contributed positively to the overall potency against cancer cell lines .
Comparative Analysis
The following table summarizes key characteristics and biological activities of related compounds:
Compound Name | Molecular Formula | Biological Activity | Key Features |
---|---|---|---|
This compound | C11H13FOS | Anticancer properties | Contains fluorine and methylthio groups |
1-(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one | C11H11F4OS | Potential for different biological activities | Additional trifluoromethyl group |
N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine Hydrochloride | C17H18F3N | Antidepressant activity | Different functional groups affecting pharmacological profiles |
Properties
Molecular Formula |
C10H11FOS |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(2-fluoro-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
ZYLLVDHLWLXVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.